1-((2-Methylallyl)oxy)-4-nitrobenzene
Description
Properties
IUPAC Name |
1-(2-methylprop-2-enoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDFUXGEYPGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The most straightforward method involves nucleophilic substitution between 4-nitrophenol and 2-methylallyl chloride under basic conditions. The phenolic oxygen attacks the electrophilic allylic carbon, displacing chloride to form the ether linkage.
Key reagents and conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitates deprotonation of 4-nitrophenol.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and reaction homogeneity.
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Temperature : 60–80°C balances reaction rate and side-product formation.
Optimization data :
| Variable | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Base (equiv.) | 1.0–3.0 | 2.0 (K₂CO₃) | 92 |
| Solvent | DMF, acetone, THF | DMF | 95 |
| Temperature (°C) | 50–90 | 70 | 97 |
At 70°C in DMF, the reaction achieves 97% yield with 2 equivalents of K₂CO₃. The electron-withdrawing nitro group slightly reduces the phenol’s nucleophilicity, necessitating prolonged reaction times (12–24 hours) compared to non-nitrated analogs.
Challenges and Mitigation Strategies
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Steric hindrance : The methyl group on 2-methylallyl chloride slows the reaction. Increasing temperature to 80°C improves kinetics without significant decomposition.
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Side reactions : Polymerization of 2-methylallyl chloride is suppressed by maintaining anhydrous conditions and using radical inhibitors like hydroquinone.
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Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate isolates the product in >95% purity.
Nitration of 1-((2-Methylallyl)oxy)benzene
Regioselective Nitration
An alternative route involves nitrating 1-((2-methylallyl)oxy)benzene to introduce the nitro group para to the ether. This leverages the directing effects of the ether group, which activates the ring for electrophilic substitution.
Nitration conditions :
Experimental data :
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃ (equiv.) | 1.05 | 85 | 90 |
| H₂SO₄ (vol.) | 3 mL/g substrate | 88 | 92 |
| Quenching method | Ice-water | 90 | 94 |
The nitration proceeds regioselectively to the para position due to the electron-donating ether group, yielding 88% of the target compound.
Limitations and Modifications
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Competing ortho nitration : Despite the ether’s directing effect, 10–15% ortho isomer forms, requiring chromatographic separation.
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Acid sensitivity : The 2-methylallyloxy group is stable under nitration conditions but may degrade if temperatures exceed 5°C.
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Nitration Route |
|---|---|---|
| Steps | 1 | 2 |
| Overall yield | 97% | 75% |
| Purity | >95% | 90–94% |
| Scalability | Excellent | Moderate |
| Cost | Low | Moderate |
The direct alkylation method is superior in yield and simplicity, making it industrially favorable. However, the nitration route offers flexibility if 4-nitrophenol is unavailable.
Advanced Catalytic Approaches
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methylallyl)oxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The allyl ether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-((2-Methylallyl)oxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Methylallyl)oxy)-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl ether group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- Functional Groups : Nitro (electron-withdrawing), 2-methylallyloxy (electron-donating ether).
Comparison with Similar Compounds
Below is a systematic comparison of 1-((2-Methylallyl)oxy)-4-nitrobenzene with structurally related nitrobenzene derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Effects
Table 1: Substituent Comparison
Key Observations :
- The 2-methylallyloxy group in the target compound provides moderate steric bulk and electron-donating effects, enhancing solubility in organic solvents compared to halogenated derivatives (e.g., 1-(chloromethyl)-4-nitrobenzene) .
- Propargyl-substituted analogs (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) exhibit higher reactivity in alkyne-based coupling reactions due to the triple bond’s polarization .
Table 2: Reaction Efficiency and Yields
Key Findings :
- The allyloxy group in this compound facilitates regioselective epoxidation, a critical step in synthesizing VL-2098 .
- Halogenated derivatives (e.g., chloromethyl or propargyl) show broader applicability in cross-coupling reactions but require harsher conditions (e.g., palladium catalysts) .
Physicochemical Properties
Insights :
- The allyloxy group improves thermal stability compared to silyl ethers (e.g., 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzene), which require mild deprotection agents like NaCN .
Biological Activity
1-((2-Methylallyl)oxy)-4-nitrobenzene is a nitrobenzene derivative characterized by its unique structural features, including a nitro group and an allyl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 193.20 g/mol. The presence of the nitro group (-NO₂) and the allyl ether group (-O-CH(CH₃)=CH₂) on the benzene ring contributes to its reactivity and potential biological interactions.
Research indicates that the nitro group can act as a pharmacophore, allowing the compound to interact with various biological targets. The mechanism of action is believed to involve the formation of reactive intermediates upon reduction of the nitro group, which may interact with cellular components such as proteins and nucleic acids, leading to various biochemical effects.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent. The compound's structural components likely contribute to its ability to disrupt microbial cell function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies on specific cancer types and pathways are still needed to elucidate its full potential in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their known activities:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1-Ethoxy-4-nitrobenzene | Ethoxy group instead of allyl ether | Moderate antimicrobial activity |
| 1,3,5-Tribromo-2-(2-methylallyloxy)benzene | Bromine atoms with allyl ether | Notable anticancer properties |
| o-(2-Methylallyloxy)nitrobenzene | Similar nitro and allyl ether structure | Limited antimicrobial activity |
This table highlights how structural variations can influence biological activity, emphasizing the significance of the allyl ether and nitro groups in this compound.
Study on Antimicrobial Activity
In a controlled study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent.
Investigation into Anticancer Effects
A recent study explored the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in significant inhibition of cell proliferation, with IC50 values determined at approximately 50 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
